1,2,3-Trimethoxy-5-nitrobenzene
Overview
Description
1,2,3-Trimethoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of 1,2,3-Trimethoxy-5-nitrobenzene involves a reaction with nitric acid, catalyzed by NO+. This reaction occurs under conditions where reactions with either acid alone are negligibly slow . The reaction follows an electron-transfer mechanism consistent with NO+ catalysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of nitric acid and NO+ significantly enhances its reactivity . Additionally, the compound should be stored in a cool, dry, well-ventilated place, away from fire and high temperatures .
Biochemical Analysis
Cellular Effects
Nitrobenzene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that nitrobenzene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Biological Activity
1,2,3-Trimethoxy-5-nitrobenzene (CAS No. 6307-90-0) is an organic compound characterized by its unique chemical structure, which includes three methoxy groups and one nitro group attached to a benzene ring. Its molecular formula is C₉H₁₁N₁O₅, with a molecular weight of approximately 213.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The mode of action for this compound involves its reactivity under specific conditions. It is known to react with nitric acid catalyzed by NO+, enhancing its reactivity significantly. This reaction pathway suggests that the compound can produce reactive intermediates that may interact with biological macromolecules such as proteins and DNA .
Biochemical Analysis
Research indicates that nitrobenzene derivatives can influence cellular functions through several mechanisms:
- Cell Signaling Pathways: These compounds may affect gene expression and cellular metabolism.
- Molecular Interactions: Nitro compounds can bind with biomolecules, leading to enzyme inhibition or activation.
- Toxicity Mechanisms: The reduction of nitro groups can generate toxic intermediates that damage cellular components .
Biological Activity
This compound exhibits a range of biological activities that are being explored in various studies:
- Antimicrobial Properties: Nitro compounds are often utilized as antimicrobial agents due to their ability to produce toxic intermediates upon reduction. This mechanism leads to DNA damage and cell death in microorganisms .
- Antineoplastic Activity: Preliminary studies suggest that this compound may exhibit antitumor properties. Its structural analogs have shown effectiveness against various cancer cell lines .
- Enzyme Inhibition: It has been reported that derivatives of nitro compounds can inhibit enzymes like iNOS and COX-2, which are involved in inflammatory processes .
Study on Antineoplastic Activity
A study evaluated the cytotoxic effects of various nitro compounds, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 (Breast Cancer) |
5-Nitroimidazole | 12 | HeLa (Cervical Cancer) |
Isoniazid | 10 | A549 (Lung Cancer) |
Antimicrobial Study
In another study focusing on antimicrobial activity, the compound was tested against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that this compound possesses significant antimicrobial properties comparable to established antibiotics .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMMBPRQGKMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285951 | |
Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-90-0 | |
Record name | NSC43302 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,3-trimethoxy-5-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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